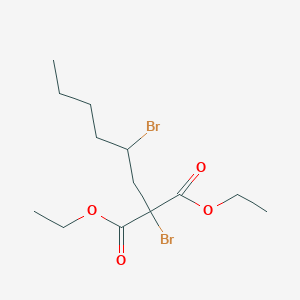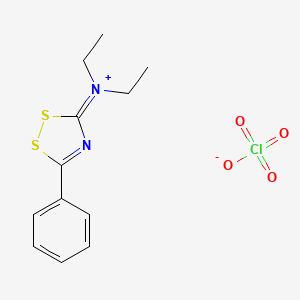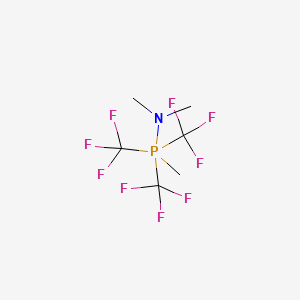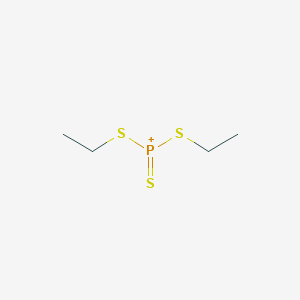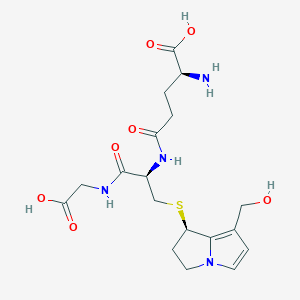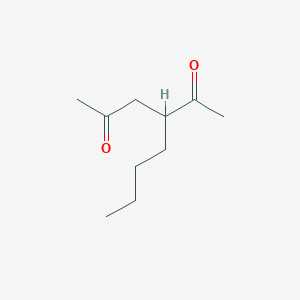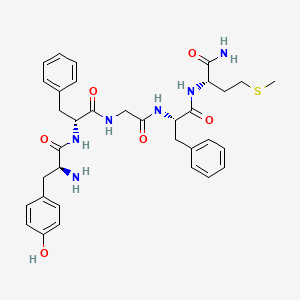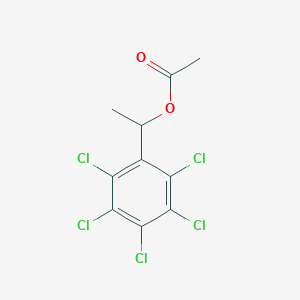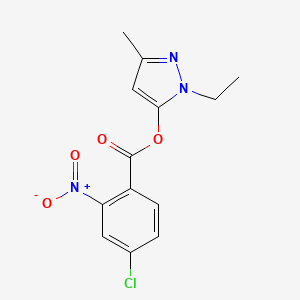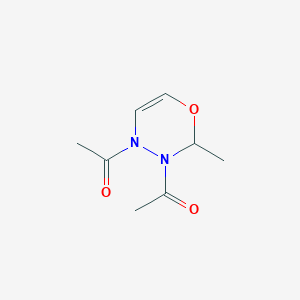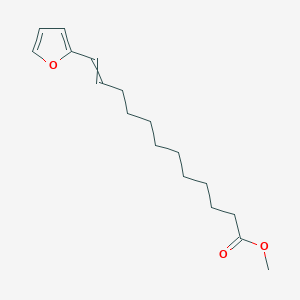
2-Methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyloxirane; oxirane; propane-1,2,3-triol; prop-2-enenitrile; hydrate is a complex compound with multiple functional groupsIt is an important industrial chemical used as an intermediate in the production of various materials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyloxirane (Propylene Oxide): It can be synthesized via two main methodsthe chlorohydrin process and the direct oxidation process. In the direct oxidation process, propylene is oxidized using an organic hydroperoxide, such as tert-butyl hydroperoxide.
Oxirane (Ethylene Oxide): It is typically produced by the oxidation of ethylene in the presence of a silver catalyst at high temperatures.
Propane-1,2,3-triol (Glycerol): It can be obtained as a byproduct of biodiesel production through the transesterification of triglycerides with methanol.
Prop-2-enenitrile (Acrylonitrile): It is produced by the ammoxidation of propylene, where propylene, ammonia, and oxygen react in the presence of a catalyst to form acrylonitrile.
Analyse Chemischer Reaktionen
Types of Reactions
-
2-Methyloxirane (Propylene Oxide)
Hydrolysis: Reacts with water to form propylene glycol.
Polymerization: Can undergo polymerization to form polyether polyols.
Ring-Opening Reactions: Reacts with nucleophiles such as alcohols, amines, and thiols to form various products.
-
Oxirane (Ethylene Oxide)
Hydrolysis: Forms ethylene glycol when reacted with water.
Polymerization: Can polymerize to form polyethylene glycol.
Ring-Opening Reactions: Similar to propylene oxide, it reacts with nucleophiles to form various products.
-
Propane-1,2,3-triol (Glycerol)
Esterification: Reacts with fatty acids to form triglycerides.
Oxidation: Can be oxidized to form dihydroxyacetone or glyceraldehyde.
-
Prop-2-enenitrile (Acrylonitrile)
Polymerization: Can polymerize to form polyacrylonitrile.
Addition Reactions: Reacts with nucleophiles such as amines and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyloxirane (Propylene Oxide): Used in the production of polyurethane foams, resins, and as a fumigant.
Oxirane (Ethylene Oxide): Used as a sterilizing agent, in the production of ethylene glycol, and as a precursor for various chemicals.
Propane-1,2,3-triol (Glycerol): Used in pharmaceuticals, cosmetics, food industry, and as a cryoprotectant.
Prop-2-enenitrile (Acrylonitrile): Used in the production of plastics, synthetic rubber, and as a precursor for various chemicals.
Wirkmechanismus
2-Methyloxirane (Propylene Oxide): Acts as an alkylating agent, reacting with nucleophilic sites in biological molecules, leading to cytotoxicity and genotoxicity.
Oxirane (Ethylene Oxide): Similar to propylene oxide, it acts as an alkylating agent, leading to DNA damage and mutagenesis.
Propane-1,2,3-triol (Glycerol): Functions as a humectant, solvent, and preservative in various applications.
Prop-2-enenitrile (Acrylonitrile): Acts as a monomer in polymerization reactions, forming polyacrylonitrile.
Vergleich Mit ähnlichen Verbindungen
2-Methyloxirane (Propylene Oxide): Compared to ethylene oxide, it has a higher boiling point and is less reactive.
Oxirane (Ethylene Oxide): More reactive than propylene oxide due to the smaller ring size and higher ring strain.
Propane-1,2,3-triol (Glycerol): Compared to other polyols, it has higher solubility in water and is more hygroscopic.
Prop-2-enenitrile (Acrylonitrile): Compared to other nitriles, it is more reactive due to the presence of the double bond
Eigenschaften
CAS-Nummer |
63791-22-0 |
|---|---|
Molekularformel |
C13H27NO7 |
Molekulargewicht |
309.36 g/mol |
IUPAC-Name |
2-methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;hydrate |
InChI |
InChI=1S/C3H3N.C3H8O3.C3H6O.2C2H4O.H2O/c1-2-3-4;4-1-3(6)2-5;1-3-2-4-3;2*1-2-3-1;/h2H,1H2;3-6H,1-2H2;3H,2H2,1H3;2*1-2H2;1H2 |
InChI-Schlüssel |
WDNNZRJYKFIWAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CO1.C=CC#N.C1CO1.C1CO1.C(C(CO)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
